6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Description
6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a 3-fluoro-4-methylphenyl substituent at position 6 of the pyridine ring. Its molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 231.23 g/mol (CAS: 1261989-30-3) . This compound serves as a building block in medicinal and agrochemical research, though its specific applications require further exploration.
Properties
IUPAC Name |
6-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-9(6-11(8)14)12-5-4-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNOUFGSDUVTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687189 | |
| Record name | 6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-30-3 | |
| Record name | 6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced techniques like continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
6-(4-Ethylphenyl)pyridine-3-carboxylic Acid
- Molecular Formula: C₁₄H₁₃NO₂; Molecular Weight: 227.27 g/mol (CAS: 1261926-10-6) .
- Key Differences : Replacing the 3-fluoro-4-methylphenyl group with a 4-ethylphenyl substituent reduces molecular weight slightly and increases lipophilicity due to the ethyl group. The absence of fluorine may lower electronegativity, affecting interactions with biological targets.
6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylic Acid
Trifluoromethylpyridine Derivatives
6-Trifluoromethylpyridine-3-carboxylic Acid Derivatives
- Synthesis: Prepared via intermediates from 4,4,4-trifluoro-3-oxobutanoyl chloride, these derivatives feature a strong electron-withdrawing trifluoromethyl group .
- Key Differences : The trifluoromethyl group significantly increases acidity (lower pKa) compared to the 3-fluoro-4-methylphenyl substituent. Such derivatives are intermediates in bioactive compounds, highlighting their utility in agrochemicals (e.g., herbicides) .
Herbicidal Pyridinecarboxylic Acids
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid
- Application : Used in herbicidal compositions with florasulam to protect cereal crops .
- Key Differences: The 2-carboxylic acid position, amino group, and methoxy substituent differentiate it from the target compound. These features enhance stability and herbicidal efficacy through distinct modes of action.
Fused-Ring and Heterocyclic Analogs
4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic Acid
- Structure: A thienopyridine fused-ring system with a 3-fluoroanilino group .
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid
Substituent Position and Electronic Effects
3-Fluoropyridine-4-carboxylic Acid
- Structure : Fluorine at position 3 of the pyridine ring (CAS: 393-53-3) .
- Key Differences : The fluorine's position directly on the pyridine ring increases the carboxylic acid's acidity (pKa ~1.5–2.5) compared to phenyl-substituted analogs. This impacts ionization and solubility in aqueous environments.
Molecular Weight and Lipophilicity
Biological Activity
6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 3-fluoro-4-methylphenyl group and a carboxylic acid functional group. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, such as:
- Antimicrobial Activity : Compounds containing pyridine and carboxylic acid moieties have shown notable antimicrobial properties against various bacterial strains.
- Kinase Inhibition : Certain derivatives have been reported to inhibit protein kinases, which are crucial in cancer progression and other diseases.
- Cytotoxic Effects : Some studies suggest that these compounds can induce cytotoxicity in cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial effects of related compounds and found significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1 to 25 mg/mL, indicating moderate to high efficacy against these pathogens .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | E. coli | 1 |
| S. aureus | 2 | |
| K. pneumoniae | 10 |
Kinase Inhibition
In vitro studies demonstrated that similar pyridine derivatives could act as inhibitors of various kinases involved in cancer signaling pathways. For instance, compounds with structural similarities displayed IC50 values in the low nanomolar range against specific targets such as TRK kinases .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Example Compound A | TRKA | 17 |
| Example Compound B | TRKB | 28 |
Cytotoxicity Studies
Cytotoxicity assays performed on cancer cell lines have shown that certain derivatives of pyridine carboxylic acids can induce apoptosis. For example, one study reported an IC50 value of 0.304 μM for a related compound against the MCF-7 breast cancer cell line, suggesting potential for therapeutic applications in oncology .
Case Studies
- Case Study on Antibacterial Efficacy : A series of pyridine derivatives were synthesized and tested for their antibacterial properties. The study revealed that the introduction of fluorine atoms significantly enhanced activity against Gram-positive bacteria compared to non-fluorinated analogs.
- Case Study on Kinase Inhibition : A research group focused on the development of novel kinase inhibitors derived from pyridine structures. Their findings indicated that modifications at the para position of the phenyl ring improved selectivity and potency against specific cancer-related kinases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via cyclization and functionalization steps. One approach involves condensation of fluorinated benzaldehyde derivatives with aminopyridine precursors, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Yield optimization requires precise control of stoichiometry, temperature (typically 80–120°C), and catalyst loading. For example, substituting palladium with copper catalysts may reduce costs but require longer reaction times . Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the fluorine and methyl group positions on the phenyl ring (¹⁹F NMR for fluorine, ¹H NMR for methyl protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) . For purity assessment, HPLC with UV detection at 254 nm is recommended, especially to detect regioisomeric byproducts .
Q. What safety precautions are necessary when handling this compound?
- Answer : Due to potential irritancy of fluorinated aromatic compounds, use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong acids/bases to prevent decomposition. Waste disposal should follow protocols for halogenated organics . No specific occupational exposure limits exist, but airborne particulate monitoring is advised during large-scale synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?
- Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, concentration ranges). Validate activity using standardized protocols (e.g., NCI-60 panel for anticancer screening) and include positive controls (e.g., doxorubicin). For mechanistic studies, combine transcriptomics (RNA-seq) with kinase inhibition assays to identify off-target effects . Replicate conflicting studies under identical conditions to isolate variables like solvent (DMSO vs. PBS) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Answer : The carboxylic acid group confers poor membrane permeability. Strategies include:
- Prodrug derivatization : Convert the acid to ester or amide derivatives (e.g., methyl ester) for improved absorption, followed by enzymatic cleavage in vivo .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance solubility and target tumor tissues .
- Co-crystallization : Improve stability and dissolution rates via co-crystals with nicotinamide .
Q. How do electronic effects of the 3-fluoro-4-methylphenyl group influence reactivity in downstream reactions?
- Answer : The electron-withdrawing fluoro group meta to the pyridine ring directs electrophilic substitution to the para position, while the methyl group sterically hinders ortho reactions. Computational modeling (DFT) predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring C-2 substitution on the pyridine ring . Experimental validation via X-ray crystallography of intermediates is recommended .
Q. What analytical methods detect trace impurities from industrial-scale synthesis?
- Answer : LC-MS/MS identifies byproducts like de-fluorinated analogs or pyridine N-oxide derivatives. Quantify impurities at <0.1% using a validated HPLC method with a C18 column and 0.1% formic acid in acetonitrile/water . For metal residues (e.g., Pd, Cu), ICP-MS ensures compliance with ICH Q3D guidelines .
Methodological Guidance for Data Interpretation
Q. How to troubleshoot low yields in the final cyclization step?
- Checkpoints :
- Moisture sensitivity : Ensure anhydrous conditions using molecular sieves in DMF .
- Catalyst deactivation : Replace palladium catalysts if >3 cycles are reused.
- Byproduct formation : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:1).
Q. What computational tools predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
